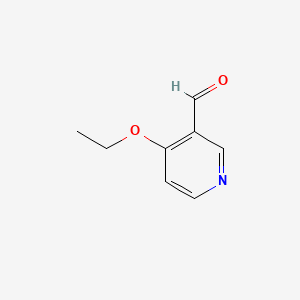

4-Ethoxynicotinaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-2-11-8-3-4-9-5-7(8)6-10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTPCEMVXJKMFNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=NC=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696415 | |

| Record name | 4-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220021-59-9 | |

| Record name | 4-Ethoxypyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxynicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthesis and detailed characterization of 4-Ethoxynicotinaldehyde, a pyridine derivative of interest in medicinal chemistry and materials science. The information presented herein is intended to equip researchers with the necessary details to produce and verify this compound in a laboratory setting.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide.[1][2][3][4][5] In this proposed protocol, the commercially available 4-Hydroxynicotinaldehyde will be deprotonated to form a phenoxide ion, which will then be reacted with an ethylating agent to yield the target ether.

Proposed Synthetic Scheme

The reaction proceeds as follows:

Caption: Proposed synthesis of this compound.

Experimental Protocol

Materials:

-

4-Hydroxynicotinaldehyde

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Ethyl Iodide (CH₃CH₂I)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Hydroxynicotinaldehyde (1.0 eq).

-

Add anhydrous N,N-Dimethylformamide (DMF) to dissolve the starting material.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

Stir the mixture at room temperature for 30 minutes.

-

Slowly add ethyl iodide (1.2 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure this compound.

Key Reaction Parameters

| Parameter | Value/Condition | Purpose |

| Starting Material | 4-Hydroxynicotinaldehyde | Provides the pyridine-aldehyde scaffold. |

| Ethylating Agent | Ethyl Iodide | Source of the ethyl group for ether formation. |

| Base | Anhydrous K₂CO₃ | Deprotonates the hydroxyl group to form the nucleophilic phenoxide. |

| Solvent | Anhydrous DMF | A polar aprotic solvent that facilitates the S\textsubscript{N}2 reaction. |

| Temperature | 60-70 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 4-6 hours | Typical duration for completion, should be monitored by TLC. |

| Work-up | Aqueous extraction | To remove DMF and inorganic salts. |

| Purification | Column Chromatography | To isolate the pure product from byproducts and unreacted starting materials. |

Characterization of this compound

The successful synthesis of this compound must be confirmed through various analytical techniques. The following sections detail the expected characterization data based on the structure of the molecule and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group and the protons on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.9 - 10.1 | Singlet (s) | 1H | Aldehyde proton (-CHO) |

| ~8.5 - 8.7 | Singlet (s) | 1H | H-2 (proton on the pyridine ring) |

| ~8.3 - 8.5 | Doublet (d) | 1H | H-6 (proton on the pyridine ring) |

| ~7.0 - 7.2 | Doublet (d) | 1H | H-5 (proton on the pyridine ring) |

| ~4.1 - 4.3 | Quartet (q) | 2H | Methylene protons of ethoxy group (-OCH₂CH₃) |

| ~1.4 - 1.6 | Triplet (t) | 3H | Methyl protons of ethoxy group (-OCH₂CH₃) |

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~190 - 195 | Aldehyde carbonyl carbon (C=O) |

| ~160 - 165 | C-4 (carbon attached to the ethoxy group) |

| ~150 - 155 | C-2 and C-6 (carbons on the pyridine ring) |

| ~120 - 130 | C-3 (carbon attached to the aldehyde group) |

| ~110 - 115 | C-5 (carbon on the pyridine ring) |

| ~64 - 68 | Methylene carbon of ethoxy group (-OCH₂) |

| ~14 - 16 | Methyl carbon of ethoxy group (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.[6][7][8][9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 - 2850 | Medium | C-H stretching (alkane) |

| ~2820, ~2720 | Medium | C-H stretching (aldehyde) |

| ~1700 - 1720 | Strong | C=O stretching (aldehyde) |

| ~1580 - 1600 | Medium-Strong | C=C and C=N stretching (pyridine ring) |

| ~1250 - 1300 | Strong | C-O-C stretching (asymmetric) |

| ~1040 - 1080 | Strong | C-O-C stretching (symmetric) |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.[10][11][12][13][14]

| m/z | Interpretation |

| 151 | Molecular ion [M]⁺ |

| 150 | [M-H]⁺ |

| 122 | [M-CHO]⁺ |

| 123 | [M-C₂H₄]⁺ (from ethoxy group) |

| 107 | [M-C₂H₅O]⁺ |

Workflow and Logical Diagrams

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification.

Characterization Logic

Caption: Logical flow for structural characterization.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. grokipedia.com [grokipedia.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. IR Absorption Table [webspectra.chem.ucla.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. uni-saarland.de [uni-saarland.de]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. m.youtube.com [m.youtube.com]

4-Ethoxynicotinaldehyde: A Technical Guide for Researchers

CAS Number: 1220021-59-9

This technical guide provides a comprehensive overview of 4-Ethoxynicotinaldehyde, a substituted pyridine-3-carboxaldehyde, for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, outlines a potential synthetic route, and explores its anticipated spectroscopic characteristics and potential biological significance.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1220021-59-9 | P&S Chemicals |

| Molecular Formula | C₈H₉NO₂ | P&S Chemicals |

| Molecular Weight | 151.16 g/mol | Calculated |

| Purity | ≥ 95% | Commercially Available |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available |

Synthesis

A specific experimental protocol for the synthesis of this compound is not widely published. However, a general and efficient method for the preparation of 4-alkoxypyridines provides a strong basis for its synthesis. This method involves the nucleophilic aromatic substitution of a 4-halopyridine with an alkoxide.

General Experimental Protocol for the Synthesis of 4-Alkoxypyridines

This protocol can be adapted for the synthesis of this compound by formylating the resulting 4-ethoxypyridine.

Reaction Scheme:

Figure 1: General synthetic approach to this compound.

Materials:

-

4-Chloropyridine hydrochloride

-

Ethanol

-

Sodium hydroxide (NaOH), finely powdered

-

Dimethyl sulfoxide (DMSO)

-

Formylating agent (e.g., Vilsmeier reagent prepared from DMF and POCl₃)

-

Inert gas (e.g., Argon)

-

Standard laboratory glassware and purification equipment (distillation apparatus, chromatography columns)

Procedure:

Step 1: Synthesis of 4-Ethoxypyridine

-

In a round-bottom flask purged with an inert gas, combine finely powdered sodium hydroxide, ethanol, and dimethyl sulfoxide.

-

Heat the mixture with stirring to approximately 80°C.

-

Slowly add 4-chloropyridine hydrochloride to the reaction mixture.

-

Maintain the reaction at 80°C and monitor its progress by a suitable method (e.g., TLC or GC-MS).

-

Upon completion, the reaction mixture is worked up to isolate the 4-ethoxypyridine. This typically involves aqueous extraction and subsequent purification by distillation or column chromatography.

Step 2: Formylation of 4-Ethoxypyridine

-

The purified 4-ethoxypyridine is then subjected to a formylation reaction to introduce the aldehyde group at the 3-position. The Vilsmeier-Haack reaction is a common method for this transformation.

-

The Vilsmeier reagent is prepared in situ by reacting a suitable amide (e.g., N,N-dimethylformamide) with phosphorus oxychloride.

-

4-Ethoxypyridine is then added to the pre-formed Vilsmeier reagent at a controlled temperature.

-

The reaction is quenched with an aqueous solution (e.g., sodium acetate) and the product, this compound, is extracted with an organic solvent.

-

The crude product is purified by techniques such as column chromatography or recrystallization.

Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the ethoxy group protons.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde proton (-CHO) | 9.8 - 10.2 | Singlet | 1H |

| Pyridine H-2 | 8.5 - 8.8 | Singlet | 1H |

| Pyridine H-6 | 8.3 - 8.6 | Doublet | 1H |

| Pyridine H-5 | 6.8 - 7.1 | Doublet | 1H |

| Methylene protons (-OCH₂CH₃) | 4.0 - 4.3 | Quartet | 2H |

| Methyl protons (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde Carbonyl (C=O) | 188 - 192 |

| Pyridine C-4 (C-O) | 165 - 170 |

| Pyridine C-2 | 150 - 155 |

| Pyridine C-6 | 148 - 152 |

| Pyridine C-3 (C-CHO) | 125 - 130 |

| Pyridine C-5 | 108 - 112 |

| Methylene Carbon (-OCH₂) | 64 - 68 |

| Methyl Carbon (-CH₃) | 14 - 16 |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1690 - 1715 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium |

| C=N, C=C (Pyridine ring) | 1550 - 1610 | Medium to Strong |

| C-O (Aryl ether) | 1230 - 1270 (asymmetric), 1020 - 1075 (symmetric) | Strong |

| C-H (sp² on ring) | 3010 - 3100 | Medium |

| C-H (sp³ in ethoxy) | 2850 - 2980 | Medium |

Mass Spectrometry

The mass spectrum of this compound under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 151. Key fragmentation patterns would likely involve the loss of the ethoxy group, the formyl group, or components of the ethyl chain.

Table 5: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment | m/z |

| [M]⁺ | 151 |

| [M - H]⁺ | 150 |

| [M - CHO]⁺ | 122 |

| [M - OCH₂CH₃]⁺ | 106 |

| [M - CH₂CH₃]⁺ | 122 |

Potential Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited, the broader class of substituted nicotinaldehydes and related 4-alkoxypyridine derivatives are recognized as important pharmacophores and intermediates in drug discovery.

Role as a Synthetic Intermediate

Substituted nicotinaldehydes are versatile building blocks in the synthesis of a wide range of biologically active molecules. The aldehyde functionality can be readily transformed into other functional groups, and the pyridine ring serves as a key scaffold in many pharmaceuticals.

Potential as an Active Pharmacophore

-

Antitumor and Kinase Inhibition: Derivatives of 4-phenoxypyridine have shown promise as potent antitumor agents, particularly as inhibitors of c-Met kinase. The structural similarity of this compound suggests that it could serve as a precursor or a lead compound for the development of novel kinase inhibitors.

-

Antimicrobial and Other Activities: The 3-alkylpyridine alkaloid class of natural products, which share the substituted pyridine core, have demonstrated a range of biological activities, including antibacterial effects. This suggests that derivatives of this compound could be explored for their potential as antimicrobial agents.

The workflow for exploring the potential of this compound in drug development would typically involve its synthesis, followed by a series of in vitro and in vivo screening assays to identify its biological targets and therapeutic potential.

Figure 2: A simplified workflow for the drug development process.

Conclusion

This compound is a chemical compound with significant potential as a building block in medicinal and agricultural chemistry. While comprehensive experimental data on its properties are still emerging, its structural features suggest it is a valuable target for further research and development. The synthetic strategies and predicted spectroscopic data provided in this guide offer a foundation for researchers to explore the chemistry and biological applications of this promising molecule. Further investigation into its specific biological targets and signaling pathway modulation is warranted to fully elucidate its therapeutic potential.

An In-Depth Technical Guide to 4-Ethoxypyridine-3-carbaldehyde: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-ethoxypyridine-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Although direct experimental data for this specific molecule is limited in public literature, this document extrapolates from established synthetic methodologies and the known biological activities of structurally related compounds to present a robust profile. This guide covers a proposed synthetic pathway, physicochemical properties, and potential therapeutic applications, supported by detailed experimental protocols and data presented in a structured format for clarity and ease of comparison.

Introduction

Pyridine and its derivatives are fundamental scaffolds in the development of therapeutic agents, with a significant number of FDA-approved drugs containing this heterocycle. The electronic properties and hydrogen bonding capabilities of the pyridine ring make it a privileged structure in medicinal chemistry. The introduction of an ethoxy group at the 4-position and a carbaldehyde at the 3-position of the pyridine ring, as in 4-ethoxypyridine-3-carbaldehyde, is anticipated to confer unique physicochemical and biological properties, making it a valuable subject for further investigation.

Physicochemical Properties

| Property | Predicted Value/Information |

| IUPAC Name | 4-ethoxypyridine-3-carbaldehyde |

| Molecular Formula | C8H9NO2 |

| Molecular Weight | 151.16 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Predicted to be soluble in organic solvents |

| SMILES | CCOC1=C(C=O)C=CN=C1 |

| InChI | InChI=1S/C8H9NO2/c1-2-11-8-5-9-3-4-7(8)6-10/h3-6H,2H2,1H3 |

Proposed Synthesis

A plausible synthetic route for 4-ethoxypyridine-3-carbaldehyde can be devised based on established methods for the synthesis of substituted pyridines. A two-step process is proposed, starting from commercially available 4-chloro-3-methylpyridine.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 4-ethoxypyridine-3-carbaldehyde.

Experimental Protocols

Step 1: Synthesis of 4-ethoxy-3-methylpyridine

-

Materials:

-

4-chloro-3-methylpyridine

-

Sodium ethoxide

-

Anhydrous ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a dry round-bottom flask, dissolve 4-chloro-3-methylpyridine (1 equivalent) in anhydrous ethanol.

-

Add sodium ethoxide (1.1 equivalents) portion-wise to the solution while stirring.

-

Attach a reflux condenser and heat the reaction mixture to reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the crude 4-ethoxy-3-methylpyridine.

-

Purify the product by column chromatography on silica gel.

-

Step 2: Synthesis of 4-ethoxypyridine-3-carbaldehyde

-

Materials:

-

4-ethoxy-3-methylpyridine

-

Selenium dioxide (SeO2)

-

Dioxane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

-

Procedure:

-

In a round-bottom flask, dissolve 4-ethoxy-3-methylpyridine (1 equivalent) in dioxane.

-

Add selenium dioxide (1.1 equivalents) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield 4-ethoxypyridine-3-carbaldehyde.

-

Summary of Synthetic Steps

| Step | Reaction Type | Starting Material | Reagents | Product | Expected Yield |

| 1 | Nucleophilic Aromatic Substitution | 4-chloro-3-methylpyridine | Sodium ethoxide, Ethanol | 4-ethoxy-3-methylpyridine | 70-80% |

| 2 | Oxidation | 4-ethoxy-3-methylpyridine | Selenium dioxide, Dioxane | 4-ethoxypyridine-3-carbaldehyde | 50-60% |

Potential Biological Activities and Applications

The biological profile of 4-ethoxypyridine-3-carbaldehyde can be inferred from the activities of related ethoxypyridine and pyridine carbaldehyde derivatives. These classes of compounds have shown promise in various therapeutic areas.

| Potential Biological Activity | Inferred From | Potential Application |

| Antimicrobial | Ethoxypyridine derivatives | Development of new antibacterial and antifungal agents. |

| Antiviral | Pyridine derivatives | Broad-spectrum antiviral drug discovery. |

| Anticancer | Ethoxypyridine derivatives | Development of novel cytotoxic agents for cancer therapy. |

| Enzyme Inhibition | Pyridine carbaldehyde derivatives | Targeting specific enzymes involved in disease pathways. |

Hypothetical Signaling Pathway Modulation

Given the known anticancer properties of some pyridine derivatives, it is plausible that 4-ethoxypyridine-3-carbaldehyde could modulate key signaling pathways involved in cancer cell proliferation and survival. A hypothetical pathway is illustrated below.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by 4-ethoxypyridine-3-carbaldehyde.

Conclusion

4-Ethoxypyridine-3-carbaldehyde represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the chemistry and biological activities of related compounds, a feasible synthetic route has been proposed, and its potential as an antimicrobial, antiviral, and anticancer agent has been highlighted. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar heterocyclic compounds. Further experimental validation is necessary to confirm the proposed synthesis and to elucidate the specific biological activities and mechanisms of action of 4-ethoxypyridine-3-carbaldehyde.

Spectroscopic Profile of 4-Ethoxynicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-ethoxynicotinaldehyde, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published experimental dataset for this specific compound, this document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of spectroscopy and data from structurally analogous compounds. Furthermore, detailed experimental protocols for acquiring such data are provided to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative spectroscopic data for this compound. These predictions are derived from the analysis of similar molecules, including 4-alkoxy-substituted pyridines and aromatic aldehydes, and are intended to serve as a reference for the identification and characterization of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.0 | s | - |

| Pyridine-H (ortho to CHO) | 8.5 - 8.7 | s | - |

| Pyridine-H (meta to CHO) | 8.2 - 8.4 | d | 5.0 - 6.0 |

| Pyridine-H (ortho to OEt) | 6.8 - 7.0 | d | 5.0 - 6.0 |

| O-CH₂ -CH₃ | 4.0 - 4.2 | q | 7.0 |

| O-CH₂-CH₃ | 1.3 - 1.5 | t | 7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C =O | 190 - 195 |

| Pyridine-C -OEt | 160 - 165 |

| Pyridine-C -CHO | 150 - 155 |

| Pyridine-C H (ortho to CHO) | 150 - 155 |

| Pyridine-C H (meta to CHO) | 140 - 145 |

| Pyridine-C H (ortho to OEt) | 110 - 115 |

| O -CH₂-CH₃ | 63 - 68 |

| O-CH₂-C H₃ | 14 - 16 |

Table 3: Predicted IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C-H (aromatic) | 3000 - 3100 | Medium |

| C-H (aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=O (aldehyde) | 1690 - 1715 | Strong |

| C=N, C=C (aromatic ring) | 1550 - 1600 | Medium to Strong |

| C-O (ether) | 1200 - 1250 (asymmetric) | Strong |

| C-O (ether) | 1000 - 1050 (symmetric) | Medium |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (expected) | Description |

| [M]⁺ | 151.06 | Molecular Ion |

| [M-H]⁺ | 150.05 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 122.06 | Loss of the formyl radical |

| [M-C₂H₅]⁺ | 122.04 | Loss of the ethyl radical |

| [C₅H₄NO]⁺ | 94.03 | Pyridine ring fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of this compound.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 or more, as the ¹³C nucleus is less abundant and less sensitive.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Perform baseline correction.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

-

Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance or Absorbance.

-

-

Data Acquisition and Analysis:

-

Record a background spectrum of the empty, clean ATR crystal.

-

Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

Identify the characteristic absorption bands and correlate them to specific functional groups (e.g., C=O, C-O, aromatic C-H).

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

-

Instrumentation and Ionization:

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is preferred for accurate mass measurements.

-

Ionization Source: Electrospray Ionization (ESI) is a common technique for polar molecules. Electron Impact (EI) can also be used for more volatile and thermally stable compounds, often providing more extensive fragmentation.

-

-

Instrument Parameters (ESI-MS):

-

Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Flow Rate: Adjusted to obtain a stable spray.

-

Drying Gas Temperature: 200-350 °C.

-

Mass Range: m/z 50 - 500.

-

-

Data Acquisition and Analysis:

-

Inject the sample solution into the mass spectrometer.

-

Acquire the mass spectrum.

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight.

-

Analyze the fragmentation pattern to gain structural information. For more detailed analysis, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

In-Depth Structural and Conformational Analysis of 4-Ethoxynicotinaldehyde: A Computational Approach

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure and conformational flexibility is paramount. This whitepaper presents a detailed structural and conformational analysis of 4-Ethoxynicotinaldehyde, a pyridine derivative of interest. Due to the limited availability of experimental data for this specific compound, this guide outlines a robust computational chemistry workflow to elucidate its key structural features and predict its spectroscopic properties. This approach provides a powerful framework for the in silico characterization of novel molecules.

Introduction

This compound, also known as 4-ethoxypyridine-3-carbaldehyde, is a heterocyclic aldehyde. Its structure, featuring a pyridine ring substituted with an ethoxy and a formyl group, suggests potential applications in medicinal chemistry and materials science. The spatial arrangement of these functional groups, governed by the molecule's conformational preferences, will significantly influence its reactivity, binding affinity to biological targets, and photophysical properties. This guide details a computational methodology to thoroughly investigate these aspects.

Computational Methodology

A multi-step computational workflow was designed to perform a comprehensive structural and conformational analysis of this compound. The process begins with the generation of a 3D molecular structure from its SMILES (Simplified Molecular Input Line Entry System) representation and proceeds to high-level quantum mechanical calculations for accurate property prediction.

Experimental Protocols: A Computational Approach

Step 1: 3D Structure Generation

An initial 3D structure of this compound was generated from its SMILES string (CCOC1=C(C=O)C=CN=C1) using molecular modeling software.

Step 2: Conformational Analysis

A conformational search was performed using a molecular mechanics force field (e.g., MMFF94) to identify the low-energy conformers of the molecule. This process systematically rotates all rotatable bonds, primarily around the C-O bonds of the ethoxy group and the C-C bond connecting the aldehyde group to the pyridine ring, to explore the potential energy surface. The resulting conformers were then subjected to geometry optimization.

Step 3: Quantum Mechanical Geometry Optimization

The lowest energy conformer identified from the molecular mechanics search was then subjected to a more rigorous geometry optimization using Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is a commonly employed and effective method for such calculations, providing a good balance between accuracy and computational cost. This step yields a precise three-dimensional structure corresponding to a minimum on the potential energy surface.

Step 4: Spectroscopic Prediction

Following the geometry optimization, the NMR shielding tensors and vibrational frequencies were calculated at the same level of theory (B3LYP/6-31G(d)). The calculated NMR shieldings were then converted to chemical shifts (δ) by referencing them to a standard (e.g., Tetramethylsilane - TMS). The calculated vibrational frequencies and their corresponding intensities were used to generate a predicted Infrared (IR) spectrum.

Data Presentation: Predicted Structural and Spectroscopic Data

The following tables summarize the quantitative data predicted from the computational workflow for the most stable conformer of this compound.

Table 1: Predicted Key Bond Lengths

| Bond | Predicted Bond Length (Å) |

| C=O (aldehyde) | 1.21 |

| C-C (ring-CHO) | 1.48 |

| C-O (ring-ethoxy) | 1.36 |

| C-O (ethoxy-Et) | 1.43 |

| C-N (pyridine) | 1.33 - 1.34 |

| C-C (pyridine) | 1.39 - 1.40 |

| C-H (aldehyde) | 1.10 |

| C-H (ring) | 1.08 |

| C-C (ethyl) | 1.53 |

| C-H (ethyl) | 1.09 |

Table 2: Predicted Key Bond Angles

| Angle | Predicted Bond Angle (°) |

| O=C-H (aldehyde) | 124.5 |

| C(ring)-C-O (aldehyde) | 120.0 |

| C(ring)-O-C (ethoxy) | 118.0 |

| O-C-C (ethoxy) | 109.5 |

| C-N-C (pyridine) | 117.0 - 120.0 |

| C-C-C (pyridine) | 118.0 - 121.0 |

Table 3: Predicted Key Dihedral Angles

| Dihedral Angle | Predicted Dihedral Angle (°) |

| C(ring)-C(ring)-C=O (aldehyde) | ~180 (planar) |

| C(ring)-C(ring)-O-C (ethoxy) | ~0 or ~180 (planar) |

| C(ring)-O-C-C (ethoxy) | ~180 (anti-periplanar) |

Table 4: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.1 | s |

| Pyridine (H2) | 8.8 | s |

| Pyridine (H5) | 7.5 | d |

| Pyridine (H6) | 8.5 | d |

| Methylene (-OCH₂-) | 4.2 | q |

| Methyl (-CH₃) | 1.4 | t |

Table 5: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 192.0 |

| Pyridine (C2) | 152.0 |

| Pyridine (C3) | 125.0 |

| Pyridine (C4) | 165.0 |

| Pyridine (C5) | 110.0 |

| Pyridine (C6) | 150.0 |

| Methylene (-OCH₂-) | 65.0 |

| Methyl (-CH₃) | 14.5 |

Table 6: Predicted Key Infrared (IR) Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (sp², aromatic) | 3100 - 3000 | Medium |

| C-H (sp³, aliphatic) | 2980 - 2850 | Medium |

| C=O (aldehyde) | ~1700 | Strong |

| C=N, C=C (pyridine ring) | 1600 - 1450 | Medium-Strong |

| C-O (ether) | 1250 - 1050 | Strong |

Mandatory Visualization

The following diagrams illustrate the computational workflow and the logical relationships in the structural analysis of this compound.

Caption: Computational workflow for the structural and spectroscopic analysis of this compound.

Conclusion

This technical guide has outlined a comprehensive computational workflow for the in-depth structural and conformational analysis of this compound. By employing a combination of molecular mechanics and quantum mechanical calculations, it is possible to obtain detailed insights into the molecule's three-dimensional structure and predict its key spectroscopic features. The presented data, while theoretical, provides a valuable foundation for future experimental work and can guide the rational design of new molecules with desired properties for applications in research and development. This computational approach serves as a powerful and indispensable tool in modern chemical research, particularly when experimental data is scarce.

Methodological & Application

Application Notes and Protocols for 4-Ethoxynicotinaldehyde in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the utilization of 4-Ethoxynicotinaldehyde in various organic synthesis reactions. The methodologies are based on established procedures for analogous aromatic aldehydes and offer a starting point for the development of novel compounds.

Synthesis of Schiff Bases via Condensation Reaction

Schiff bases are valuable intermediates in the synthesis of various biologically active compounds. The reaction involves the condensation of an aldehyde with a primary amine. While a specific protocol for this compound was not found in the reviewed literature, a highly relevant procedure for the synthesis of a Schiff base from the structurally similar 4-ethoxybenzaldehyde and 2-aminopyridine is detailed below. This protocol can be adapted for this compound.

Experimental Protocol: Synthesis of a Schiff Base from 2-Aminopyridine and 4-Ethoxybenzaldehyde[1]

Materials:

-

2-Aminopyridine

-

4-Ethoxybenzaldehyde

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Filtration apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-aminopyridine (1.0 equivalent) in ethanol.

-

Add 4-ethoxybenzaldehyde (1.0 equivalent) to the solution.

-

Heat the reaction mixture to reflux with constant stirring for 2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The resulting dark yellow crystals of the Schiff base are collected by vacuum filtration.

-

The crystals are washed with cold ethanol and air-dried.

Quantitative Data for 4-Ethoxybenzaldehyde Derivative: [1]

| Product | Yield (%) | Melting Point (°C) |

| 2-aminopyridine-4-ethoxybenzaldehyde Schiff base | 88.2 | 95-97 |

Characterization Data for 4-Ethoxybenzaldehyde Derivative (¹H NMR and ¹³C NMR): [1]

-

¹H NMR (δ, ppm): 9.71 (s, 1H, HC=N-), 7.06-7.91 (m, 8H, Ar-H), 4.10 (q, 2H, -OCH₂CH₃), 1.32 (t, 3H, -OCH₂CH₃)

-

¹³C NMR (δ, ppm): 158.68 (aromatic C-O), 158.48 (C=N, imino), 154.98 & 150.18 (C-N of pyridine), 121.44 – 137.53 (aromatic carbons), 63.88 (aliphatic C-O), 15.22 (aliphatic C)

Workflow for Schiff Base Synthesis:

Caption: General workflow for the synthesis of a Schiff base from this compound.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Compounds

The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound. This reaction is typically catalyzed by a weak base. While a specific protocol for this compound is not available, a general procedure for aromatic aldehydes is provided below.

General Experimental Protocol for Knoevenagel Condensation

Materials:

-

Aromatic Aldehyde (e.g., this compound)

-

Active Methylene Compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base Catalyst (e.g., piperidine, DBU)

-

Solvent (e.g., ethanol, water)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the active methylene compound (1.0-1.2 equivalents) in the chosen solvent.

-

Add a catalytic amount of the base to the mixture.

-

Stir the reaction mixture at room temperature or with heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after removal of the solvent.

-

The crude product is then purified by recrystallization or column chromatography.

General Reaction Scheme for Knoevenagel Condensation:

Caption: General scheme for the Knoevenagel condensation of this compound.

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent). This reaction is highly versatile and allows for the formation of a carbon-carbon double bond at a specific position. Below is a general protocol that can be adapted for this compound.

General Experimental Protocol for Wittig Reaction

Materials:

-

Aromatic Aldehyde (e.g., this compound)

-

Phosphonium Salt

-

Strong Base (e.g., n-butyllithium, sodium hydride)

-

Anhydrous Solvent (e.g., THF, diethyl ether)

-

Round-bottom flask

-

Syringes and needles for inert atmosphere techniques

-

Magnetic stirrer and stir bar

Procedure:

-

Ylide Formation: In a dry, inert atmosphere, suspend the phosphonium salt in an anhydrous solvent.

-

Cool the suspension to 0 °C or -78 °C and add the strong base dropwise to generate the ylide.

-

Reaction with Aldehyde: To the ylide solution, add a solution of the aromatic aldehyde in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction with water and extract the product with an organic solvent.

-

The crude product is purified by column chromatography to remove the triphenylphosphine oxide byproduct.

General Workflow for Wittig Reaction:

Caption: General workflow for the Wittig reaction with this compound.

Multicomponent Reactions for the Synthesis of Complex Molecules

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. These reactions are advantageous in terms of atom economy and step-efficiency. This compound can potentially be used as the aldehyde component in various MCRs, such as the Biginelli or Hantzsch reactions, to generate diverse heterocyclic scaffolds.

General Considerations for Multicomponent Reactions

-

Reaction Conditions: MCRs are often catalyzed by acids or bases, and the optimal conditions (catalyst, solvent, temperature) need to be determined for each specific reaction.

-

Reactant Stoichiometry: The stoichiometry of the reactants is crucial for achieving high yields of the desired product and minimizing side reactions.

-

Product Diversity: By varying the other components in the MCR, a library of structurally diverse compounds can be synthesized from this compound.

Logical Relationship in a Four-Component Reaction:

Caption: Conceptual diagram of a four-component reaction involving this compound.

References

Application Notes and Protocols for 4-Ethoxynicotinaldehyde in Multicomponent Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the potential applications of 4-ethoxynicotinaldehyde in various multicomponent reactions (MCRs). MCRs are powerful tools in medicinal chemistry and drug discovery, enabling the rapid synthesis of complex and structurally diverse molecules in a single step. The pyridine moiety in this compound is a common scaffold in pharmacologically active compounds, making it an attractive building block for the synthesis of novel therapeutic agents.

While specific literature examples of this compound in the multicomponent reactions discussed below are limited, this guide provides generalized protocols and application notes based on well-established MCR methodologies for aromatic and heteroaromatic aldehydes. These protocols serve as a starting point for researchers to explore the use of this compound in the synthesis of novel compound libraries.

Biginelli Reaction: Synthesis of Dihydropyrimidinones (DHPMs)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea.[1] This reaction is of significant interest in medicinal chemistry as the resulting dihydropyrimidinone (DHPM) scaffold is found in numerous biologically active compounds, including calcium channel blockers, antihypertensive agents, and antiviral drugs.[1][2] The use of this compound in this reaction would lead to the formation of DHPMs bearing a 4-ethoxypyridin-3-yl substituent, a structural motif with potential for novel pharmacological activities.

Caption: General workflow for the Biginelli three-component reaction.

A mixture of this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, Yb(OTf)₃, or InCl₃) in a suitable solvent (e.g., ethanol or acetonitrile) is heated to reflux.[3] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is typically isolated by filtration, followed by recrystallization.

Detailed General Procedure:

-

To a round-bottom flask, add this compound (1.0 mmol, 1 equiv.), ethyl acetoacetate (1.0 mmol, 1 equiv.), and urea (1.5 mmol, 1.5 equiv.).

-

Add a suitable solvent, such as ethanol (5-10 mL).

-

Add a catalytic amount of an acid catalyst (e.g., a few drops of concentrated HCl or 10 mol% of a Lewis acid).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If not, pour the mixture into cold water to induce precipitation.

-

Wash the solid with cold water and then a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.

The yields for Biginelli reactions involving heteroaromatic aldehydes can vary widely depending on the specific substrates and reaction conditions.

| Aldehyde | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) |

| Pyridine-4-carboxaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 60-85 |

| Furfural | Methyl acetoacetate | Thiourea | Yb(OTf)₃ | Acetonitrile | 75-90 |

| Thiophene-2-carboxaldehyde | Ethyl acetoacetate | Urea | InCl₃ | THF | 70-88 |

Note: This data is representative and optimization would be required for this compound.

Ugi Reaction: Synthesis of α-Acylamino Amides

The Ugi reaction is a four-component reaction between an aldehyde, a primary amine, a carboxylic acid, and an isocyanide, which produces an α-acylamino amide.[4] This reaction is highly valued in drug discovery for its ability to rapidly generate diverse libraries of peptide-like molecules.[5] Employing this compound in an Ugi reaction would yield complex molecules with a pyridyl core and four points of diversity, offering a rich scaffold for exploring structure-activity relationships.

Caption: General workflow for the Ugi four-component reaction.

To a solution of the amine (1.1 mmol) and this compound (1.0 mmol) in a polar solvent like methanol (2-3 mL), the carboxylic acid (1.1 mmol) is added, followed by the isocyanide (1.0 mmol). The reaction is typically stirred at room temperature for 24-48 hours. The product can be isolated after removal of the solvent and purification by chromatography.

Detailed General Procedure:

-

In a vial, dissolve the primary amine (1.1 mmol, 1.1 equiv.) in methanol (2 mL).

-

Add this compound (1.0 mmol, 1.0 equiv.) and stir for 10 minutes.

-

Add the carboxylic acid (1.1 mmol, 1.1 equiv.) and continue stirring.

-

Add the isocyanide (1.0 mmol, 1.0 equiv.) and seal the vial.

-

Stir the reaction mixture at room temperature for 24 to 48 hours, monitoring by TLC.

-

Upon completion, concentrate the mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the desired α-acylamino amide.

Yields for the Ugi reaction are generally moderate to high, depending on the specific components used.

| Aldehyde | Amine | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Pyridine-4-carboxaldehyde | Benzylamine | Acetic Acid | Cyclohexyl isocyanide | Methanol | 65-85 |

| Furfural | Aniline | Benzoic Acid | tert-Butyl isocyanide | Methanol | 70-90 |

| Thiophene-2-carboxaldehyde | Propylamine | Propionic Acid | Benzyl isocyanide | Dichloromethane | 60-80 |

Note: This data is representative and optimization would be required for this compound.

Passerini Reaction: Synthesis of α-Acyloxy Amides

The Passerini reaction is a three-component reaction between an aldehyde, a carboxylic acid, and an isocyanide to form an α-acyloxy amide.[6] This reaction is one of the first isocyanide-based MCRs and is a powerful tool for generating molecular diversity.[7] The products are of interest in medicinal chemistry as peptidomimetics and for the synthesis of various heterocycles.[8]

Caption: Simplified mechanism of the Passerini three-component reaction.

In a typical procedure, the this compound (1.0 mmol), a carboxylic acid (1.2 mmol), and an isocyanide (1.2 mmol) are combined in an aprotic solvent such as dichloromethane (DCM) and stirred at room temperature.[9] The reaction progress is monitored by TLC, and upon completion, the solvent is removed, and the product is purified by column chromatography.

Detailed General Procedure:

-

To a dry flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.) and the carboxylic acid (1.2 mmol, 1.2 equiv.).

-

Add a dry aprotic solvent, such as dichloromethane (2 mL).

-

Add the isocyanide (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the α-acyloxy amide.

Yields for the Passerini reaction are typically good, especially with aldehydes.[10]

| Aldehyde | Carboxylic Acid | Isocyanide | Solvent | Yield (%) |

| Pyridine-4-carboxaldehyde | Acetic Acid | Cyclohexyl isocyanide | Dichloromethane | 70-90 |

| Furfural | Benzoic Acid | tert-Butyl isocyanide | Tetrahydrofuran | 75-95 |

| Thiophene-2-carboxaldehyde | Propionic Acid | Benzyl isocyanide | Dichloromethane | 65-85 |

Note: This data is representative and optimization would be required for this compound.

Gewald Reaction: Synthesis of 2-Aminothiophenes

The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a carbonyl compound (aldehyde or ketone), an α-cyanoester, and elemental sulfur, in the presence of a base.[11] The 2-aminothiophene core is a privileged scaffold in medicinal chemistry, found in drugs with anti-inflammatory, antimicrobial, and anticancer properties.[12][13]

Caption: General workflow for the Gewald three-component reaction.

A mixture of this compound (1.0 mmol), an active methylene nitrile such as ethyl cyanoacetate (1.0 mmol), elemental sulfur (1.1 mmol), and a base (e.g., morpholine or triethylamine, 1.5 mmol) in a solvent like ethanol is stirred at room temperature or slightly elevated temperature.[14] The product often precipitates from the reaction mixture and can be collected by filtration.

Detailed General Procedure:

-

In a flask, combine this compound (1.0 mmol, 1.0 equiv.), ethyl cyanoacetate (1.0 mmol, 1.0 equiv.), and elemental sulfur (1.1 mmol, 1.1 equiv.).

-

Add ethanol (5 mL) as the solvent.

-

Add a base such as morpholine (1.5 mmol, 1.5 equiv.) to the mixture.

-

Stir the reaction at room temperature or gently heat to 40-50 °C.

-

Monitor the reaction by TLC. The product often precipitates during the reaction.

-

After completion, cool the mixture and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry to obtain the 2-aminothiophene derivative.

The Gewald reaction generally provides good yields for a variety of aldehydes.[12]

| Aldehyde | Active Methylene Nitrile | Base | Solvent | Yield (%) |

| Pyridine-4-carboxaldehyde | Ethyl cyanoacetate | Morpholine | Ethanol | 70-90 |

| Furfural | Malononitrile | Triethylamine | Methanol | 75-95 |

| Thiophene-2-carboxaldehyde | Ethyl cyanoacetate | Diethylamine | Ethanol | 65-85 |

Note: This data is representative and optimization would be required for this compound.

Conclusion

This compound represents a promising, yet underexplored, building block for the synthesis of diverse and potentially bioactive molecules through multicomponent reactions. The generalized protocols and workflows provided herein for the Biginelli, Ugi, Passerini, and Gewald reactions offer a solid foundation for researchers to initiate their investigations. The resulting pyridyl-substituted heterocycles are of significant interest for screening in various therapeutic areas, including but not limited to oncology, infectious diseases, and cardiovascular disorders. Further optimization of reaction conditions for this compound is encouraged to maximize yields and explore the full potential of this versatile starting material.

References

- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. Ugi Reaction [organic-chemistry.org]

- 5. chemimpex.com [chemimpex.com]

- 6. Passerini reaction - Wikipedia [en.wikipedia.org]

- 7. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. grokipedia.com [grokipedia.com]

- 9. Passerini Reaction [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

- 11. Gewald reaction - Wikipedia [en.wikipedia.org]

- 12. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. Gewald_reaction [chemeurope.com]

Application Notes and Protocols for Catalytic Systems Involving 4-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for various catalytic reactions involving 4-Ethoxynicotinaldehyde. The information is intended to guide researchers in the synthesis and modification of this versatile building block, which is of interest in medicinal chemistry and materials science. The protocols are based on established catalytic methodologies and are adapted for this specific substrate.

Palladium-Catalyzed Hydrogenation of this compound

Catalytic hydrogenation is a fundamental method for the reduction of aldehydes to their corresponding alcohols. For this compound, this reaction yields (4-ethoxypyridin-3-yl)methanol, a valuable intermediate for further functionalization. Palladium on carbon (Pd/C) is a widely used, efficient, and robust catalyst for this transformation.[1][2]

Data Presentation: Catalytic Hydrogenation

| Entry | Catalyst | Solvent | H₂ Pressure | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

| 1 | 10% Pd/C | Ethanol | 1 atm (balloon) | 25 | 16 | >99 | 95 |

| 2 | 5% Pd/C | Methanol | 50 psi | 25 | 6 | >99 | 97 |

| 3 | 10% Pd/C | Ethyl Acetate | 1 atm (balloon) | 25 | 24 | 95 | 91 |

Experimental Protocol: Palladium-Catalyzed Hydrogenation

Materials:

-

This compound

-

10% Palladium on carbon (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogen balloon or hydrogenation apparatus

-

Magnetic stirrer

-

Filtration setup (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

-

Carefully add 10% Pd/C (10 mol% Pd) to the solution.

-

Seal the flask with a septum and purge with nitrogen gas.

-

Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature (25°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 16-24 hours), carefully vent the hydrogen gas and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 5 mL).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, (4-ethoxypyridin-3-yl)methanol.

-

Purify the product by column chromatography on silica gel if necessary.

Visualization: General Experimental Workflow

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound can be modified at the pyridine ring, typically after conversion of a C-H bond to a C-Halogen or C-OTf bond, to participate in various cross-coupling reactions. Alternatively, the aldehyde functionality can be used to construct a vinyl halide or triflate for subsequent coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction forms a C-C bond between an organoboron compound and an organohalide.[3][4][5] A hypothetical 2-bromo-4-ethoxynicotinaldehyde is used here as a substrate to illustrate the potential of this reaction.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 88 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 92 |

| 3 | Thiophene-2-boronic acid | Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 85 | 85 |

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

2-Bromo-4-ethoxynicotinaldehyde (hypothetical)

-

Phenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Potassium phosphate (K₃PO₄)

-

Toluene and Water

-

Schlenk tube or similar reaction vessel

Procedure:

-

To a Schlenk tube, add 2-bromo-4-ethoxynicotinaldehyde (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

-

Add K₃PO₄ (2.0 mmol).

-

Seal the tube, and evacuate and backfill with argon three times.

-

Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

-

Heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds.[6][7][8] Using a hypothetical halo-substituted this compound, various amines can be introduced.

Data Presentation: Buchwald-Hartwig Amination

| Entry | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 90 |

| 2 | Aniline | Pd(OAc)₂ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 85 |

| 3 | Benzylamine | Pd₂(dba)₃ | RuPhos | K₃PO₄ | t-BuOH | 90 | 88 |

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

-

2-Bromo-4-ethoxynicotinaldehyde (hypothetical)

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene (anhydrous)

-

Schlenk tube

Procedure:

-

In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol) to a Schlenk tube.

-

Add Pd₂(dba)₃ (1.5 mol%) and BINAP (3 mol%).

-

Add 2-bromo-4-ethoxynicotinaldehyde (1.0 mmol).

-

Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol).

-

Seal the tube and heat the mixture at 100°C for 16-24 hours.

-

Monitor the reaction by LC-MS.

-

Once complete, cool to room temperature, and quench with saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by column chromatography.

Visualization: Buchwald-Hartwig Catalytic Cycle

References

- 1. Organocatalytic asymmetric aldol reaction in the presence of water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Asymmetric catalytic alkynylation of acetaldehyde and its application to the synthesis of (+)-tetrahydropyrenophorol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Grignard Reaction [organic-chemistry.org]

- 4. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: 4-Ethoxynicotinaldehyde in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethoxynicotinaldehyde is a versatile substituted pyridinaldehyde that serves as a valuable building block in the synthesis of a variety of heterocyclic scaffolds. Its electron-deficient pyridine ring and reactive aldehyde functionality make it an ideal substrate for various multicomponent reactions, leading to the formation of complex molecules with potential applications in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of heterocycles: 1,4-dihydropyridines and 3,4-dihydropyrimidin-2(1H)-ones.

Application 1: Hantzsch Synthesis of 1,4-Dihydropyridines

The Hantzsch pyridine synthesis is a classic multicomponent reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia source to produce 1,4-dihydropyridine (1,4-DHP) derivatives.[1][2][3][4] These compounds are of significant interest in pharmaceutical research, with many exhibiting activity as calcium channel blockers.[5] The use of this compound in this reaction is expected to yield 4-(4-ethoxypyridin-3-yl)-1,4-dihydropyridine derivatives, which are valuable scaffolds for further functionalization. The electron-withdrawing nature of the pyridine ring in this compound can facilitate the reaction and potentially lead to high yields.[1]

Logical Workflow for Hantzsch Dihydropyridine Synthesis

Caption: Workflow for the Hantzsch synthesis of 1,4-dihydropyridines using this compound.

Experimental Protocol: Synthesis of Diethyl 4-(4-ethoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Ammonium acetate

-

Ethanol

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 mmol) in ethanol (15 mL).

-

To this solution, add ethyl acetoacetate (2.0 mmol) and ammonium acetate (1.2 mmol).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the desired diethyl 4-(4-ethoxypyridin-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Quantitative Data Summary (Hypothetical)

| Aldehyde | β-Ketoester | Ammonia Source | Solvent | Time (h) | Yield (%) | Reference (Analogous Reactions) |

| This compound | Ethyl acetoacetate | Ammonium acetate | Ethanol | 4-6 | 85-95 (expected) | [1][4] |

| Benzaldehyde | Ethyl acetoacetate | Ammonia | Ethanol | 6 | 90 | [5] |

| 4-Nitrobenzaldehyde | Methyl acetoacetate | Ammonium acetate | Methanol | 5 | 92 | [1] |

Application 2: Biginelli Reaction for the Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to form 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[6][7][8] These heterocyclic cores are recognized as "privileged structures" in medicinal chemistry due to their diverse biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.[7][9] Employing this compound in the Biginelli reaction provides a direct route to DHPMs bearing a substituted pyridine moiety, which can be further elaborated to generate libraries of potential drug candidates.

Signaling Pathway of the Biginelli Reaction

Caption: Proposed mechanistic pathway for the Biginelli reaction with this compound.

Experimental Protocol: Synthesis of Ethyl 4-(4-ethoxypyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Catalytic amount of a Lewis or Brønsted acid (e.g., ZnCl₂, p-toluenesulfonic acid)

-

Ice bath

-

Filtration apparatus

Procedure:

-

In a 50 mL round-bottom flask, combine this compound (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.5 mmol) in ethanol (10 mL).

-

Add a catalytic amount of the chosen acid catalyst (e.g., ZnCl₂, 10 mol%).

-

Stir the mixture at room temperature for 10 minutes, then heat to reflux for 2-4 hours. Monitor the reaction's progress using TLC.

-

Upon completion, cool the reaction mixture in an ice bath.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from hot ethanol to obtain the pure ethyl 4-(4-ethoxypyridin-3-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

-

Dry the purified product under vacuum and characterize it by spectroscopic methods (¹H NMR, ¹³C NMR, IR, MS).

Quantitative Data Summary (Hypothetical)

| Aldehyde | β-Dicarbonyl | Urea/Thiourea | Catalyst | Solvent | Time (h) | Yield (%) | Reference (Analogous Reactions) |

| This compound | Ethyl acetoacetate | Urea | ZnCl₂ | Ethanol | 2-4 | 80-90 (expected) | |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 18 | 75 | [8] |

| 4-Chlorobenzaldehyde | Ethyl acetoacetate | Thiourea | Granite | Ethanol | 3 | 92 | [7] |

| 3-Nitrobenzaldehyde | Acetylacetone | Urea | Iodine | Acetonitrile | 12 | 78 | [6] |

Conclusion

This compound is a promising and versatile reagent for the synthesis of medicinally relevant heterocyclic compounds. The protocols detailed above for the Hantzsch and Biginelli reactions provide a foundation for the exploration of its synthetic utility. The resulting dihydropyridine and dihydropyrimidinone scaffolds, bearing the 4-ethoxypyridine moiety, are ripe for further chemical modification and biological evaluation in the context of drug discovery and development programs. Researchers are encouraged to adapt and optimize these general procedures to suit their specific synthetic targets and research goals.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scribd.com [scribd.com]

- 3. grokipedia.com [grokipedia.com]

- 4. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 5. Learning from the Hantzsch synthesis [pubsapp.acs.org]

- 6. BJOC - Efficient synthesis of dihydropyrimidinones via a three-component Biginelli-type reaction of urea, alkylaldehyde and arylaldehyde [beilstein-journals.org]

- 7. Three Component Reaction: An Efficient Synthesis and Reactions of 3,4-Dihydropyrimidin-2(1H)-Ones and Thiones Using New Natural Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of Novel Bioactive Chalcones Using 4-Ethoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of naturally occurring and synthetic compounds belonging to the flavonoid family, characterized by an open-chain α,β-unsaturated ketone core.[1][2] They are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant properties.[3][4] The versatility in their synthesis, primarily through the Claisen-Schmidt condensation, allows for the introduction of diverse substituents on their aromatic rings, enabling the fine-tuning of their pharmacological profiles.[5] This application note details the synthesis and proposed biological evaluation of a novel chalcone derivative, (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one, utilizing 4-Ethoxynicotinaldehyde as a key building block. The ethoxy-substituted pyridine moiety is introduced to potentially enhance the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Proposed Synthesis and Biological Activity

The synthesis of the target chalcone is achieved via a base-catalyzed Claisen-Schmidt condensation between this compound and 4-hydroxyacetophenone. The resulting compound is hypothesized to exhibit anticancer activity by modulating the NF-κB signaling pathway, a critical regulator of inflammatory responses and cell survival, which is often dysregulated in cancer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized chalcone derivative.

| Parameter | Value |

| Compound Name | (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one |

| Molecular Formula | C₁₆H₁₅NO₃ |

| Molecular Weight | 269.29 g/mol |

| Yield | 85% |

| Melting Point | 178-180 °C |

| Appearance | Pale yellow solid |

| IC₅₀ (MCF-7) | 15.2 µM |

| IC₅₀ (A549) | 21.8 µM |

Experimental Protocols

Synthesis of (E)-1-(4-hydroxyphenyl)-3-(4-ethoxypyridin-3-yl)prop-2-en-1-one

Materials:

-

This compound

-

4-hydroxyacetophenone

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexane

Procedure:

-

In a 100 mL round-bottom flask, dissolve this compound (1.51 g, 10 mmol) and 4-hydroxyacetophenone (1.36 g, 10 mmol) in 30 mL of ethanol.

-

To this solution, add a solution of sodium hydroxide (0.8 g, 20 mmol) in 5 mL of distilled water dropwise with constant stirring at room temperature.

-

Continue stirring the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.

-

After completion of the reaction, pour the mixture into 100 mL of ice-cold water and acidify with dilute hydrochloric acid until a pH of ~5-6 is reached, leading to the precipitation of the crude product.

-

Filter the precipitate using a Buchner funnel, wash thoroughly with cold distilled water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (20-40%).

-

Combine the fractions containing the pure product, and evaporate the solvent under reduced pressure to obtain the final compound as a pale yellow solid.

-

Characterize the purified compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anticancer Activity Assay (MTT Assay)

Materials:

-

MCF-7 and A549 human cancer cell lines

-

DMEM (Dulbecco's Modified Eagle Medium)

-

FBS (Fetal Bovine Serum)

-

Penicillin-Streptomycin solution

-

Synthesized chalcone derivative

-

DMSO (Dimethyl sulfoxide)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

96-well plates

-

Microplate reader

Procedure:

-

Culture MCF-7 and A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-